Cas no 847728-90-9 ((S)-4-(1-Boc-Amino-Ethyl)-Benzoic Acid Methyl Ester)
(S)-4-(1-Boc-Amino-Ethyl)-Benzoic Acid Methyl Ester Chemical and Physical Properties
Names and Identifiers
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- (S)-Methyl 4-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate
- methyl 4-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate
- Methyl 4-[(1S)-1-[(tert-butoxycarbonyl)amino]ethyl]benzoate
- (S)-4-(1-Boc-amino-ethyl)-benzoic acid methyl ester
- Methyl 4-[(1S)-1-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]benzoate (ACI)
- (S)-4-(1-Boc-Amino-Ethyl)-Benzoic Acid Methyl Ester
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- MDL: MFCD18642057
- Inchi: 1S/C15H21NO4/c1-10(16-14(18)20-15(2,3)4)11-6-8-12(9-7-11)13(17)19-5/h6-10H,1-5H3,(H,16,18)/t10-/m0/s1
- InChI Key: LFNXGVQOIUBOOG-JTQLQIEISA-N
- SMILES: [C@@H](C1C=CC(C(=O)OC)=CC=1)(C)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 279.14700
Experimental Properties
- PSA: 68.12000
- LogP: 3.26330
(S)-4-(1-Boc-Amino-Ethyl)-Benzoic Acid Methyl Ester Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(S)-4-(1-Boc-Amino-Ethyl)-Benzoic Acid Methyl Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0249-1g |
(S)-4-(1-Boc-amino-ethyl)-benzoic acid methyl ester |
847728-90-9 | 96% | 1g |
7462.77CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0249-5g |
(S)-4-(1-Boc-amino-ethyl)-benzoic acid methyl ester |
847728-90-9 | 96% | 5g |
27137.36CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0249-500mg |
(S)-4-(1-Boc-amino-ethyl)-benzoic acid methyl ester |
847728-90-9 | 96% | 500mg |
4155.41CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0249-100mg |
(S)-4-(1-Boc-amino-ethyl)-benzoic acid methyl ester |
847728-90-9 | 96% | 100mg |
1170.3CNY | 2021-05-07 | |
| abcr | AB536260-1 g |
(S)-4-(1-Boc-Amino-ethyl)-benzoic acid methyl ester |
847728-90-9 | 1g |
€1,448.40 | 2022-07-29 | ||
| TRC | B816575-5mg |
(S)-4-(1-Boc-Amino-Ethyl)-Benzoic Acid Methyl Ester |
847728-90-9 | 5mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B816575-10mg |
(S)-4-(1-Boc-Amino-Ethyl)-Benzoic Acid Methyl Ester |
847728-90-9 | 10mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B816575-50mg |
(S)-4-(1-Boc-Amino-Ethyl)-Benzoic Acid Methyl Ester |
847728-90-9 | 50mg |
$ 230.00 | 2022-06-06 | ||
| eNovation Chemicals LLC | D967227-100mg |
(S)-4-(1-Boc-amino-ethyl)-benzoic acid methyl ester |
847728-90-9 | 95% | 100mg |
$325 | 2024-07-28 | |
| eNovation Chemicals LLC | D967227-250mg |
(S)-4-(1-Boc-amino-ethyl)-benzoic acid methyl ester |
847728-90-9 | 95% | 250mg |
$525 | 2024-07-28 |
(S)-4-(1-Boc-Amino-Ethyl)-Benzoic Acid Methyl Ester Production Method
Production Method 1
(S)-4-(1-Boc-Amino-Ethyl)-Benzoic Acid Methyl Ester Raw materials
(S)-4-(1-Boc-Amino-Ethyl)-Benzoic Acid Methyl Ester Preparation Products
(S)-4-(1-Boc-Amino-Ethyl)-Benzoic Acid Methyl Ester Suppliers
(S)-4-(1-Boc-Amino-Ethyl)-Benzoic Acid Methyl Ester Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on (S)-4-(1-Boc-Amino-Ethyl)-Benzoic Acid Methyl Ester
Introduction to (S)-4-(1-Boc-Amino-Ethyl)-Benzoic Acid Methyl Ester (CAS No. 847728-90-9)
(S)-4-(1-Boc-Amino-Ethyl)-Benzoic Acid Methyl Ester, identified by the CAS number 847728-90-9, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound is a methyl ester derivative of benzoic acid, with a specific stereochemistry at the chiral center, denoted by the (S) configuration. The presence of the Boc (tert-butoxycarbonyl) group on the aminoethyl side chain makes it a protected amino acid derivative, which is widely used in peptide synthesis and drug discovery.
The structure of this compound consists of a benzoic acid moiety substituted at the para position with an aminoethyl group. The Boc group serves as a protecting group for the amine, ensuring stability during synthetic procedures. The methyl ester functionality at the carboxylic acid position adds to its solubility and bioavailability, making it an attractive candidate for various biological applications. Recent studies have highlighted its potential in the development of novel therapeutic agents, particularly in the areas of oncology and neurodegenerative diseases.
One of the key aspects of (S)-4-(1-Boc-Amino-Ethyl)-Benzoic Acid Methyl Ester is its stereochemical purity, which is crucial for its activity in biological systems. The (S) configuration ensures specific interactions with target proteins, making it a valuable tool in enantioselective synthesis and asymmetric catalysis. Researchers have utilized this compound to investigate its role in modulating cellular signaling pathways, particularly those involved in inflammation and apoptosis.
In terms of synthesis, this compound can be prepared via a multi-step process involving nucleophilic substitution, esterification, and peptide coupling reactions. The use of Boc protection allows for precise control over the reactivity of the amine group during these steps. Recent advancements in catalytic asymmetric synthesis have further enhanced the efficiency and scalability of its production, making it more accessible for large-scale applications.
The application of (S)-4-(1-Boc-Amino-Ethyl)-Benzoic Acid Methyl Ester extends beyond traditional pharmaceutical research. It has been employed as a building block in the construction of complex natural products and bioactive molecules. For instance, it has been used in the synthesis of cyclic peptides and macrocycles, which are known for their potent biological activities. Additionally, its role as an intermediate in drug discovery programs has been well-documented, with several derivatives currently under preclinical evaluation.
Recent studies have also explored the pharmacokinetic properties of this compound, revealing promising results regarding its absorption, distribution, metabolism, and excretion (ADME) profiles. These findings underscore its potential as a lead compound for developing orally bioavailable drugs. Furthermore, computational modeling techniques have been employed to predict its binding affinities to various drug targets, providing valuable insights into its therapeutic potential.
In conclusion, (S)-4-(1-Boc-Amino-Ethyl)-Benzoic Acid Methyl Ester (CAS No. 847728-90-9) stands out as a versatile and valuable compound in modern organic chemistry and pharmacology. Its unique structure, stereochemical purity, and diverse applications make it an essential tool for researchers striving to develop innovative therapeutic agents. As ongoing research continues to uncover new avenues for its utilization, this compound is poised to play an increasingly significant role in advancing medical science.
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